molecular formula C11H7ClN6O2 B11480101 3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

3-[(4-chlorophenyl)amino]pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione

Cat. No.: B11480101
M. Wt: 290.66 g/mol
InChI Key: STKUFCKOGXZOMW-UHFFFAOYSA-N
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Description

3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is a heterocyclic compound that contains a pyrimidine and triazine ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE typically involves the reaction of 4-chloroaniline with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution reactions may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and triazine derivatives, such as:

Uniqueness

3-[(4-CHLOROPHENYL)AMINO]-5H,6H,7H,8H-PYRIMIDO[4,5-E][1,2,4]TRIAZINE-6,8-DIONE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .

Properties

Molecular Formula

C11H7ClN6O2

Molecular Weight

290.66 g/mol

IUPAC Name

3-(4-chloroanilino)-5H-pyrimido[4,5-e][1,2,4]triazine-6,8-dione

InChI

InChI=1S/C11H7ClN6O2/c12-5-1-3-6(4-2-5)13-10-14-8-7(17-18-10)9(19)16-11(20)15-8/h1-4H,(H3,13,14,15,16,18,19,20)

InChI Key

STKUFCKOGXZOMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(C(=O)NC(=O)N3)N=N2)Cl

Origin of Product

United States

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